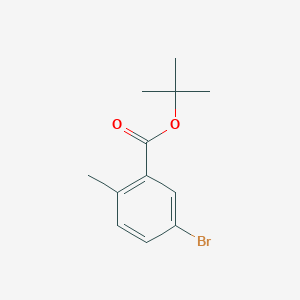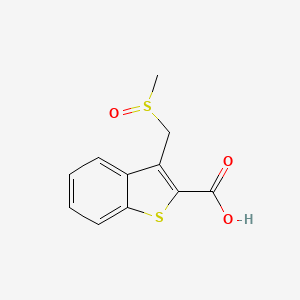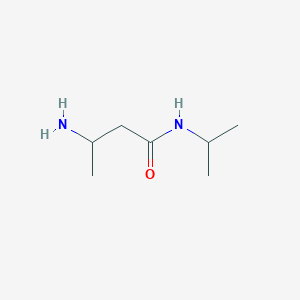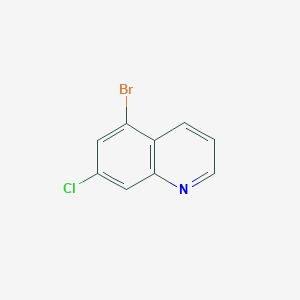
5-Bromo-7-chloroquinoléine
Vue d'ensemble
Description
5-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-7-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de médicaments antipaludiques
5-Bromo-7-chloroquinoléine : sert d’intermédiaire clé dans la synthèse de médicaments antipaludiques. Sa structure est étroitement liée à celle de la chloroquine, un agent antipaludique bien connu. Les substituants bromo et chloro sur le squelette de la quinoléine améliorent la capacité du composé à interférer avec le cycle de vie du parasite du paludisme, Plasmodium falciparum .
Activité antitumorale
Des recherches ont indiqué que les dérivés de la quinoléine présentent des propriétés antitumorales prometteuses. This compound peut être fonctionnalisée pour créer des composés ciblant des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .
Propriétés antimicrobiennes
Le noyau quinoléine est connu pour son large spectre de bioactivité, y compris ses effets antimicrobiens. Des dérivés de This compound pourraient potentiellement être développés en nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes .
Synthèse organique
En tant que bloc de construction polyvalent en chimie organique, This compound est utilisée pour synthétiser une variété de molécules organiques complexes. Sa réactivité permet la construction d’entités chimiques diverses qui sont importantes à la fois dans la recherche et les applications industrielles .
Modificateur dans les procédés de cristallisation
Dans le domaine des sciences des matériaux, This compound peut agir comme un modificateur pour contrôler la cristallisation de certaines substances. Cette application est cruciale dans le développement de nouveaux matériaux dotés de propriétés physiques désirées .
Structure principale pharmaceutique
Le groupement quinoléine est un échafaudage vital pour la découverte de médicaments. This compound peut être utilisée comme structure principale dans la conception et le développement de nouveaux produits pharmaceutiques, en raison de son noyau modifiable qui peut être adapté pour cibler un large éventail d’activités biologiques .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which 5-bromo-7-chloroquinoline belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that 5-Bromo-7-chloroquinoline may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, contributing to their broad spectrum of bio-responses .
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives, it can be inferred that 5-bromo-7-chloroquinoline may have significant molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinoline derivatives have shown cytotoxic effects against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-chloroquinoline is not well-established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 5-Bromo-7-chloroquinoline in laboratory settings is limited. It is known that the compound is stable under normal conditions and is stored at room temperature .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on their chemical structure .
Propriétés
IUPAC Name |
5-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLIWRAKZQZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-84-2 | |
| Record name | 5-bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
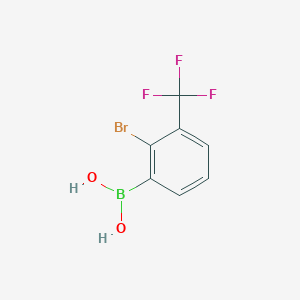
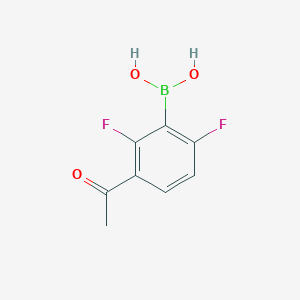
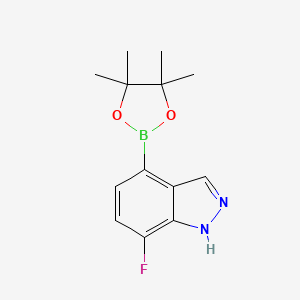

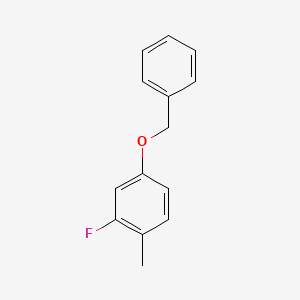
![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)
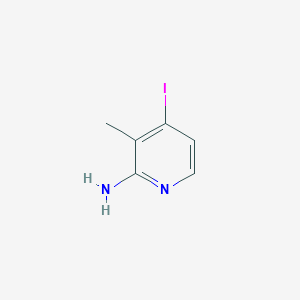
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
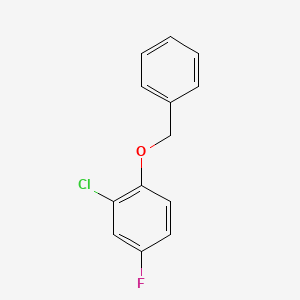

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)
